![molecular formula C17H12N2O4 B2578495 (5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate CAS No. 1209615-14-4](/img/structure/B2578495.png)
(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate
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Description
The compound “(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes an indole nucleus, which is a prevalent moiety in many bioactive aromatic compounds . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Certain indole derivatives have shown anticancer activity . For instance, compound (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol demonstrated significant anticancer activity .
Anti-HIV Activity
Indole derivatives have been studied for their potential as anti-HIV agents . Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties , making them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have also been studied for their potential antidiabetic properties .
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-11-4-1-2-5-13(11)18-14)22-10-12-9-16(23-19-12)15-6-3-7-21-15/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUGGYVXMXKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate |
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